molecular formula C19H22N4O B12134108 adamantanyl-N-[(3-aminoisoindolylidene)azamethyl]carboxamide

adamantanyl-N-[(3-aminoisoindolylidene)azamethyl]carboxamide

Cat. No.: B12134108
M. Wt: 322.4 g/mol
InChI Key: XTSMYJLQTZZINT-UHFFFAOYSA-N
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Description

Adamantanyl-N-[(3-aminoisoindolylidene)azamethyl]carboxamide is a complex organic compound that combines the structural features of adamantane and isoindole. Adamantane is known for its unique cage-like structure, which imparts significant stability and rigidity to the molecule. Isoindole, on the other hand, is a heterocyclic compound with notable biological activity. The combination of these two moieties in a single molecule results in a compound with potentially interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of adamantanyl-N-[(3-aminoisoindolylidene)azamethyl]carboxamide typically involves multiple steps, starting from readily available precursors. One common approach is the reaction of adamantanecarboxylic acid with an appropriate isoindole derivative under specific conditions. The reaction may involve the use of coupling agents, such as carbodiimides, to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, could be considered to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Adamantanyl-N-[(3-aminoisoindolylidene)azamethyl]carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Adamantanyl-N-[(3-aminoisoindolylidene)azamethyl]carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of adamantanyl-N-[(3-aminoisoindolylidene)azamethyl]carboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets. The adamantane moiety may facilitate binding to hydrophobic pockets in proteins, while the isoindole ring could interact with nucleophilic sites. These interactions could lead to the modulation of biological pathways, such as inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Adamantanyl-N-[(3-aminoisoindolylidene)azamethyl]carboxamide is unique due to the combination of adamantane and isoindole moieties in a single molecule. This combination imparts both stability and biological activity, making it a promising candidate for various applications in chemistry, biology, medicine, and industry .

Properties

Molecular Formula

C19H22N4O

Molecular Weight

322.4 g/mol

IUPAC Name

N-[(3-amino-2H-isoindol-1-yl)imino]adamantane-1-carboxamide

InChI

InChI=1S/C19H22N4O/c20-16-14-3-1-2-4-15(14)17(21-16)22-23-18(24)19-8-11-5-12(9-19)7-13(6-11)10-19/h1-4,11-13,21H,5-10,20H2

InChI Key

XTSMYJLQTZZINT-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)N=NC4=C5C=CC=CC5=C(N4)N

Origin of Product

United States

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